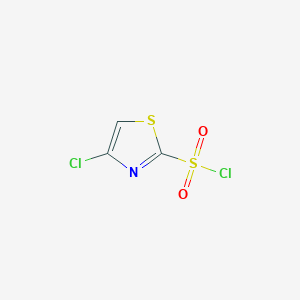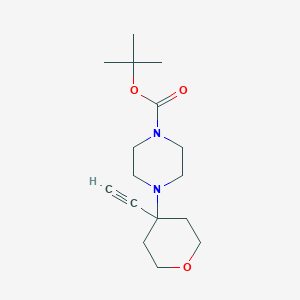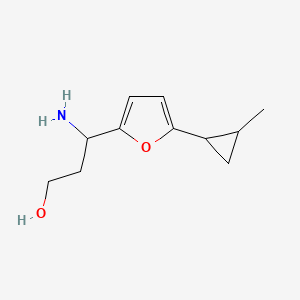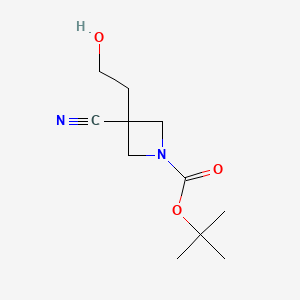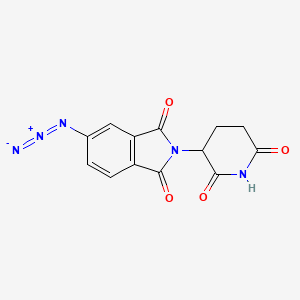
4-Azido-3-bromobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-3-bromobenzonitrile is an organic compound characterized by the presence of an azido group (-N₃), a bromine atom, and a nitrile group (-CN) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is reacted with 3-bromo-4-chlorobenzonitrile under suitable conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of 4-Azido-3-bromobenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Azido-3-bromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzonitriles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C).
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products:
- Substituted benzonitriles
- Aminobenzonitriles
- Triazole derivatives
Scientific Research Applications
4-Azido-3-bromobenzonitrile has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through various chemical transformations.
Biology: The compound is used in bioconjugation techniques, particularly in the synthesis of biocompatible triazole-linked biomolecules.
Mechanism of Action
The mechanism of action of 4-Azido-3-bromobenzonitrile primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo various chemical transformations, such as cycloaddition and reduction. These reactions enable the compound to interact with different molecular targets and pathways, facilitating the synthesis of diverse chemical entities .
Comparison with Similar Compounds
4-Bromobenzonitrile: Lacks the azido group, making it less reactive in cycloaddition reactions.
4-Amino-3-bromobenzonitrile: Contains an amino group instead of an azido group, leading to different reactivity and applications.
4-Bromo-3-nitrobenzonitrile: Contains a nitro group, which imparts different electronic properties and reactivity.
Uniqueness: 4-Azido-3-bromobenzonitrile is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C7H3BrN4 |
|---|---|
Molecular Weight |
223.03 g/mol |
IUPAC Name |
4-azido-3-bromobenzonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-6-3-5(4-9)1-2-7(6)11-12-10/h1-3H |
InChI Key |
BAPTWKVZJTWZFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)


![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)
![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B15315526.png)
![4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15315529.png)

